N-Boc-Indoline-7-boronic acid
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Overview
Description
N-Boc-Indoline-7-boronic acid is a boronic acid derivative that features an indoline ring system with a boronic acid functional group at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-Indoline-7-boronic acid typically involves the borylation of an indoline precursor. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Boc-Indoline-7-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to modify the indoline ring or the boronic acid group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Oxidation: The major products are alcohols or ketones.
Reduction: The major products are reduced indoline derivatives or modified boronic acids.
Scientific Research Applications
N-Boc-Indoline-7-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-Indoline-7-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The indoline ring system also contributes to its reactivity and potential biological activity by interacting with molecular targets and pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indoline-7-boronic acid: Lacks the Boc protecting group, making it more reactive but less stable.
N-Boc-Indoline-7-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group, leading to different reactivity and applications.
Uniqueness
N-Boc-Indoline-7-boronic acid is unique due to the combination of the indoline ring system, the boronic acid functional group, and the Boc protecting group. This combination provides a balance of stability and reactivity, making it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H18BNO4 |
---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-7-yl]boronic acid |
InChI |
InChI=1S/C13H18BNO4/c1-13(2,3)19-12(16)15-8-7-9-5-4-6-10(11(9)15)14(17)18/h4-6,17-18H,7-8H2,1-3H3 |
InChI Key |
NKWXICDPQIEISS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)CCN2C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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